molecular formula C23H34Cl2N2O5S B1210731 Spiradoline mesylate CAS No. 87173-97-5

Spiradoline mesylate

Cat. No. B1210731
CAS RN: 87173-97-5
M. Wt: 521.5 g/mol
InChI Key: FHEZDPDAYTVKKG-JLBKCEDKSA-N
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Description

Synthesis Analysis

The synthesis of spiradoline mesylate involves complex chemical reactions, highlighting its innovative design for targeted therapeutic effects. A notable study describes the formation of a new degradation product in aqueous solutions of spiradoline mesylate, emphasizing the compound's stability and the intricate reactions it undergoes under certain conditions. The degradation involves oxidation facilitated by an oxygen radical, forming a structure with an imidazolidine ring, indicative of spiradoline's reactive nature and the need for careful handling during synthesis (Ogata, Shimizu, & Abe, 1993).

Molecular Structure Analysis

The molecular structure of spiradoline mesylate is characterized by its selective affinity for the kappa-opioid receptor, attributed to its arylacetamide framework. Investigations into the enantiomers of spiradoline revealed that the (-) enantiomer is principally responsible for its kappa agonist properties, a discovery that underscores the importance of stereochemistry in the drug's pharmacological activity. This selective receptor affinity is crucial for spiradoline's analgesic and potential neuroprotective effects without the significant adverse effects associated with other opioid agonists (Wadenberg, 2006).

Chemical Reactions and Properties

Spiradoline mesylate undergoes oxidation reactions, leading to the formation of degradation products, a process significantly influenced by the presence of oxygen radicals. This oxidative degradation emphasizes the compound's sensitivity to environmental conditions and its reactive chemical nature. Such reactions are pivotal for understanding spiradoline's stability and shelf life, impacting its formulation and storage (Ogata, Shimizu, & Abe, 1993).

Physical Properties Analysis

While specific studies detailing the physical properties of spiradoline mesylate were not identified, the general understanding of its solubility, degradation behavior in aqueous solutions, and stability under various temperatures provides insight into its pharmacokinetic profile. These properties are essential for determining the drug's absorption, distribution, metabolism, and excretion characteristics, crucial for its therapeutic efficacy and safety.

Chemical Properties Analysis

The chemical properties of spiradoline mesylate, including its reactivity, stereochemistry, and selective kappa-opioid receptor affinity, underpin its pharmacological actions. Its ability to undergo specific chemical reactions, form stable compounds under certain conditions, and selectively bind to target receptors without significant interaction with mu receptors contributes to its analgesic potency and reduced side effect profile. These characteristics highlight the therapeutic potential of spiradoline mesylate, necessitating further research to optimize its clinical applications.

For more comprehensive insights into spiradoline mesylate's synthesis, molecular structure, and chemical properties, the following references provide detailed information:

Scientific Research Applications

Analgesic Activity

Spiradoline mesylate, a kappa opioid agonist, has been studied for its analgesic properties. It has been found to possess potent analgesic activity, sometimes exceeding that of morphine. This effectiveness is evident in various assays such as the hot plate, tail-pinch, and acetic acid-induced writhing assays, demonstrating a broad range of pain-relief applications (Kunihara et al., 1989). Furthermore, spiradoline's analgesic effects are well-documented in animal studies, notably in mice and rats (Wadenberg, 2006).

Neuroprotective Properties

Spiradoline has been indicated to have neuroprotective properties, particularly in models of ischemia. Studies involving gerbils have shown that treatment with spiradoline can significantly reduce postischemic necrosis of hippocampal CA1 neurons, suggesting a potential application in mitigating neuronal damage following ischemic events (Hall & Pazara, 1988).

Effects on Neuroendocrine Function

Research has shown that spiradoline can impact neuroendocrine functions. For example, a pilot study in patients with Tourette's syndrome revealed that spiradoline can significantly alter tic frequencies and affect growth hormone secretion, suggesting a complex interaction with the endocrine system (Chappell et al., 1993).

Cardiovascular Effects

Spiradoline mesylate has been observed to influence the cardiovascular system. Studies have noted its potential in producing cardiovascular depressant effects, indicating a possible application in managing conditions related to heart rate and blood pressure (Hall, Wolf & Mccall, 1988).

Dopaminergic System Interaction

The compound has been shown to interact with the central dopaminergic system. This interaction could have implications in the treatment of psychiatric conditions and chronic conditions resulting from excessive dopamine release, as kappa agonists like spiradoline have been found to inhibit dopamine release (Donzanti et al., 1992).

Ion Channel Modulation

Spiradoline has been identified to modulate ion channels, particularly sodium channels in myocardial tissue. This property underlies its antiarrhythmic actions, suggesting a potential therapeutic use in arrhythmia management (Pugsley et al., 1998).

Safety And Hazards

Although Spiradoline had promising effects in animal tests of analgesia and a reasonably good safety profile in preliminary studies, it did not replace morphine as an analgesic . The available clinical data suggest that Spiradoline produces disturbing adverse effects such as diuresis, sedation, and dysphoria at doses lower than those needed for analgesic effects .

Future Directions

Future development of Spiradoline-like analgesic compounds should preferably focus on reducing unwanted effects on the central nervous system . Spiradoline, which is currently commercially available for preclinical research, might prove useful in some psychiatric conditions and possibly as a neuroprotective agent .

properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30Cl2N2O2.CH4O3S/c1-25(21(27)14-16-5-6-17(23)18(24)13-16)19-7-9-22(8-4-12-28-22)15-20(19)26-10-2-3-11-26;1-5(2,3)4/h5-6,13,19-20H,2-4,7-12,14-15H2,1H3;1H3,(H,2,3,4)/t19-,20-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEZDPDAYTVKKG-JLBKCEDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34Cl2N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701007385
Record name Spiradoline mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701007385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiradoline mesylate

CAS RN

87173-97-5
Record name Spiradoline mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87173-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiradoline mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087173975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiradoline mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701007385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPIRADOLINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4E85084FG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
173
Citations
M Kunihara, M Ohyama, M Nakano - The Japanese Journal of …, 1993 - jstage.jst.go.jp
Neurochemical and behavioral investigations were made to assess the role of central dopa minergic systems in mouse locomotor activity and analgesia by spiradoline mesylate. …
Number of citations: 34 www.jstage.jst.go.jp
M Kunihara, M Ohyama, M Nakano - European journal of pharmacology, 1992 - Elsevier
We assessed the roles of brain monoaminergic systems in the analgesic action of spiradoline, a novel κ-opioid agonist, behaviorally and biochemically by using noradrenaline (NE) and …
Number of citations: 27 www.sciencedirect.com
M Kunihara, M Ohyama, M Nakano, S Hayashi - Life sciences, 1989 - Elsevier
… The present study was undertaken to evaluate the analgesic potency of spiradoline mesylate, a K(kappa) opioid a that of … Test compounds Doses of spiradoline mesylate and morphine …
Number of citations: 21 www.sciencedirect.com
M Ogata, R Shimizu, H Abe - Journal of pharmaceutical sciences, 1993 - Elsevier
A new degradation product of spiradoline mesylate was recognized in aqueous solution stored at 80 C for 10 days. The structure of the degradation product was elucidated with …
Number of citations: 2 www.sciencedirect.com
TJ Boyle, T Masuda, ST Cunningham - Brain research bulletin, 2001 - Elsevier
… role for this novel kappa-selective compound, spiradoline mesylate (U62,066E) in maternal pain. … That spiradoline mesylate is potentially as effective as the mu selective compounds as …
Number of citations: 8 www.sciencedirect.com
MLG Wadenberg - CNS drug reviews, 2003 - Wiley Online Library
… The selective κ-opioid receptor agonist spiradoline mesylate (… and analgesic activity of spiradoline mesylate, a selective κ-… Effects of spiradoline mesylate, a selective κ-opioid receptor …
Number of citations: 165 onlinelibrary.wiley.com
ED Hall, DL Wolf, RB McCall - Circulatory shock, 1988 - europepmc.org
… A second kappa agonist, spiradoline mesylate, also … than does pentobarbital, spiradoline mesylate did not decrease … In contrast, in baroreceptor-denervated cats, spiradoline mesylate …
Number of citations: 27 europepmc.org
E Ur, DM Wright, PMG Bouloux… - British journal of …, 1997 - Wiley Online Library
… They were required to drink 5 ml kg −1 tap water, and then drug (either 1.6 or 4.0 μg kg −1 spiradoline mesylate; obtained from Upjohn, Kalamazoo, MI, USA) or placebo (0.9% saline) …
Number of citations: 80 bpspubs.onlinelibrary.wiley.com
MK Pugsley, DA Saint, ES Hayes… - Journal of …, 1998 - journals.lww.com
Spiradoline (U-62,066 E), a selective kappa (κ) receptor agonist, was examined for actions on the cardiovascular system and on myocardial ionic currents in rats. We initially …
Number of citations: 32 journals.lww.com
PB Chappell, JF Leckman, LD Scahill, MT Hardin… - Psychiatry …, 1993 - Elsevier
… effects of the selective K agonist spiradoline mesylate (U-62066E) in five TS patients and … effects of a highly selective K agonist, spiradoline mesylate, in TS. If confirmed by future studies…
Number of citations: 80 www.sciencedirect.com

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